

A Comparative Guide to the Structure-Activity Relationships of 4-Methylenepiperidine Derivatives

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Compound of Interest

Compound Name:	4-Methylenepiperidine hydrochloride
CAS No.:	144230-50-2
Cat. No.:	B1371313

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For researchers, medicinal chemists, and drug development professionals, the 4-methylenepiperidine scaffold represents a privileged structural motif with significant potential across a spectrum of therapeutic targets. Its conformational rigidity and the presence of a reactive exocyclic double bond offer unique opportunities for molecular design and optimization. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-methylenepiperidine derivatives, drawing upon experimental data to elucidate the nuanced interplay between chemical structure and biological function. We will delve into key therapeutic areas where this scaffold has shown promise, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating experimental protocols.

The 4-Methylenepiperidine Core: A Versatile Scaffold in Medicinal Chemistry

The 4-methylenepiperidine unit is a bioisostere of the piperidine ring, offering a distinct conformational profile and additional vectors for chemical modification. The exocyclic methylene group can influence binding affinity, selectivity, and metabolic stability. This guide will explore how modifications at various positions of the 4-methylenepiperidine ring system impact biological activity, providing a comparative framework for rational drug design.

Caption: Workflow for the HPLC-based MenA inhibition assay.

Protocol 2: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol provides a general framework for a competitive radioligand binding assay.

Objective: To determine the binding affinity (K_i) of test compounds for the dopamine D4 receptor.

Materials:

- Cell membranes expressing the human dopamine D4 receptor
- Radioligand (e.g., [3H]-spiperone or a D4-selective radioligand)
- Assay buffer (e.g., Tris-HCl with MgCl₂)
- Test compounds dissolved in DMSO
- Non-specific binding control (e.g., a high concentration of a known D4 antagonist like haloperidol)
- 96-well plates
- Glass fiber filters
- Cell harvester
- Scintillation cocktail
- Scintillation counter

Procedure:

- In a 96-well plate, add the assay buffer.
- Add the test compound at various concentrations.
- For determining non-specific binding, add the non-specific binding control to designated wells.
- Add the cell membranes expressing the D4 receptor.
- Add the radioligand at a concentration near its K_d value.
- Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials.
- Add scintillation cocktail to each vial.
- Count the radioactivity in a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 3: In Vitro Kinase Inhibition Assay

This is a general protocol for a luminescence-based kinase assay that measures ATP consumption. [1] Objective: To determine the inhibitory activity of test compounds against a

specific kinase.

Materials:

- Purified kinase
- Kinase substrate (peptide or protein)
- ATP
- Kinase assay buffer (containing MgCl₂, DTT, etc.)
- Test compounds dissolved in DMSO
- Luminescent kinase assay kit (e.g., ADP-Glo™)
- 96-well or 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Add the kinase, substrate, and assay buffer to the wells of a microplate.
- Add the test compound at various concentrations. Include a DMSO control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
- Stop the kinase reaction by adding the stop reagent from the assay kit.
- Add the detection reagent, which converts the remaining ATP into a luminescent signal.
- Incubate as recommended by the kit manufacturer to stabilize the signal.
- Measure the luminescence using a plate reader.

- The luminescent signal is inversely proportional to the kinase activity.
- Calculate the percentage of inhibition for each compound concentration.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 4: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines. [2] Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (IC₅₀).

Materials:

- Cancer cell line of interest
- Cell culture medium
- Fetal bovine serum (FBS)
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- The next day, treat the cells with various concentrations of the test compound. Include a DMSO vehicle control.
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium containing MTT.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate to ensure complete dissolution of the formazan.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The 4-methylenepiperidine scaffold is a versatile and valuable core in modern medicinal chemistry. As demonstrated in the case of MenA inhibitors, systematic exploration of its SAR can lead to the identification of potent and drug-like candidates. While the full potential of this scaffold in other therapeutic areas such as CNS disorders, cancer, and kinase inhibition is still being uncovered, the foundational principles of SAR-driven design, coupled with robust experimental validation, will undoubtedly pave the way for the discovery of novel therapeutics. This guide provides a framework for researchers to build upon, encouraging a deeper dive into the rich chemical space offered by 4-methylenepiperidine derivatives.

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